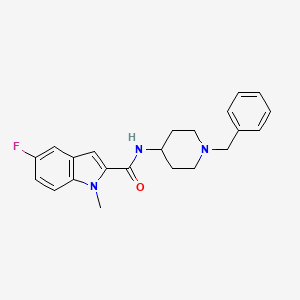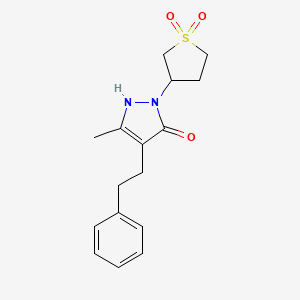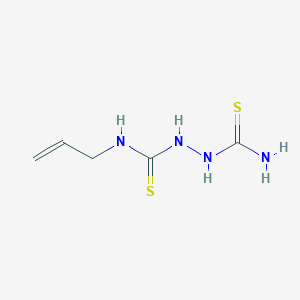methanone](/img/structure/B12177164.png)
[5-(2-Chlorophenyl)thiophen-2-yl](thiomorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)thiophen-2-ylmethanone is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group and a thiomorpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)thiophen-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes electrophilic substitution to introduce the chlorophenyl group. The thiomorpholine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
5-(2-Chlorophenyl)thiophen-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiomorpholine moiety.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
科学的研究の応用
Chemistry
In chemistry, 5-(2-Chlorophenyl)thiophen-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of thiophene-containing molecules in biological systems.
Medicine
In medicine, 5-(2-Chlorophenyl)thiophen-2-ylmethanone has potential applications as a pharmaceutical intermediate. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets. The thiophene ring and chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiomorpholine moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-(2-Bromophenyl)thiophen-2-ylmethanone: Similar structure but with a bromine atom instead of chlorine.
5-(2-Fluorophenyl)thiophen-2-ylmethanone: Similar structure but with a fluorine atom instead of chlorine.
5-(2-Methylphenyl)thiophen-2-ylmethanone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 5-(2-Chlorophenyl)thiophen-2-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for substitution reactions, while the thiomorpholine moiety provides additional sites for interaction with biological targets.
特性
分子式 |
C15H14ClNOS2 |
|---|---|
分子量 |
323.9 g/mol |
IUPAC名 |
[5-(2-chlorophenyl)thiophen-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H14ClNOS2/c16-12-4-2-1-3-11(12)13-5-6-14(20-13)15(18)17-7-9-19-10-8-17/h1-6H,7-10H2 |
InChIキー |
KOMZBGZOIOWJMQ-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1C(=O)C2=CC=C(S2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-hydroxy-6-methyl-1-(2-oxo-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B12177097.png)
![8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B12177105.png)
![2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12177113.png)
![N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B12177121.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B12177144.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12177148.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177152.png)
![1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide](/img/structure/B12177159.png)

![ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B12177166.png)

![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12177183.png)
